3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Core Heterocyclic System Analysis: 4H-Pyrido[1,2-a]pyrimidin-4-one Backbone
The fundamental structural unit of the target compound is the 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one backbone, which represents a partially saturated derivative of the well-established pyrido[1,2-a]pyrimidin-4-one pharmacophore. This heterocyclic system consists of a fused pyridine-pyrimidine ring structure where the pyridine ring has been reduced to form a tetrahydropyridine unit, creating a unique hybrid aromatic-aliphatic framework. The 4H-pyrido[1,2-a]pyrimidin-4-one core maintains the critical nitrogen bridgehead characteristic of quinolizinone-type scaffolds, which exhibits distinctive physicochemical properties due to the presence of the bridgehead nitrogen atom. The tetrahydro modification significantly alters the electronic distribution and conformational flexibility compared to the fully aromatic parent system, introducing additional stereochemical considerations at the saturated carbon centers.
The pyrido[1,2-a]pyrimidin-4-one nucleus has garnered substantial attention in medicinal chemistry due to its diverse biological activities and synthetic accessibility. Various multisubstituted derivatives have been successfully synthesized through one-pot tandem copper(I)-catalyzed carbon-nitrogen bond formation followed by intramolecular amidation reactions, demonstrating the versatility of this heterocyclic framework. The synthetic approach typically involves 2-halopyridines and 3-amino-3-arylacrylate esters as starting materials, proceeding through Ullmann-type coupling mechanisms under relatively mild conditions. The resulting pyrido[1,2-a]pyrimidin-4-one scaffolds exhibit good functional group tolerance and can be prepared on gram scale, making them attractive targets for pharmaceutical development.
The 2-methyl substituent at the pyrimidine ring provides additional structural specificity to the target compound, influencing both electronic properties and steric interactions. Methyl substitution at this position has been shown to affect biological activity profiles in related pyrido[1,2-a]pyrimidin-4-one derivatives. The presence of the methyl group creates a favorable steric environment that can enhance molecular recognition events while maintaining the planarity of the heterocyclic core system. Crystal structure analysis of related 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrates that the heterocyclic ring system maintains planarity with maximum atomic deviations typically less than 0.025 angstroms.
| Structural Feature | Characteristic | Impact on Molecular Properties |
|---|---|---|
| Tetrahydropyridine Ring | Partially saturated six-membered ring | Enhanced conformational flexibility and reduced aromaticity |
| Bridgehead Nitrogen | Quinolizinone-type architecture | Unique physicochemical properties and biological activity |
| 2-Methyl Substituent | Electron-donating alkyl group | Modified electronic distribution and steric profile |
| Fused Ring System | Bicyclic heterocyclic core | Increased molecular rigidity and planarity |
Propriétés
IUPAC Name |
3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39F2N5O3/c1-22-27(35(44)42-14-3-2-4-32(42)38-22)13-17-40-15-9-24(10-16-40)34(43)28-7-5-25(36)20-30(28)41-18-11-23(12-19-41)33-29-8-6-26(37)21-31(29)45-39-33/h5-8,20-21,23-24H,2-4,9-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSXRPYSFQCHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157887 | |
| Record name | 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329796-66-8 | |
| Record name | 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329796668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(4-(4-FLUORO-2-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDIN-1-YL)BENZOYL)PIPERIDIN-1-YL)ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02J2MB13ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Core Pyrido[1,2-a]pyrimidin-4-one Intermediate Synthesis
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via cyclization of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one (Compound A ). Patent EP2683717B1 details the formation of A through a base-mediated alkoxylation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one with palmitic acid derivatives . The reaction employs organic bases such as triethylamine or diisopropylethylamine in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) at 50–70°C, yielding the alkoxide intermediate, which is subsequently esterified with palmitoyl chloride .
Key modifications for the target compound involve substituting palmitic acid with a benzoyl-piperidine moiety. This necessitates substituting palmitoyl chloride with 4-fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl chloride. The esterification proceeds via Schotten-Baumann conditions, where the acid chloride reacts with the hydroxyl group of A in the presence of aqueous sodium bicarbonate and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) .
Benzoyl-Piperidine Functionalization
The 4-fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. Patent EP2683717B1 suggests using a palladium-catalyzed coupling between a boronic ester derivative of the benzoyl group and the pyrido[1,2-a]pyrimidine core . Alternatively, the benzoyl chloride derivative reacts with the secondary amine of the piperidine ring in B under basic conditions (e.g., N-methylmorpholine) in dichloromethane .
Final Cyclization and Purification
Intramolecular cyclization to form the tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one ring is facilitated by heating the intermediate in isopropyl alcohol at reflux . Activated carbon treatment removes colored impurities, followed by recrystallization from methanol or isopropyl alcohol to achieve >99.5% purity .
Optimization of Reaction Conditions
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions during benzoyl-piperidine coupling are minimized using bulky bases (e.g., DABCO) to sterically hinder undesired sites .
-
By-products : Unreacted B is removed via aqueous wash cycles with 5% sodium bicarbonate .
-
Degradation : Light-sensitive intermediates are processed under amber glassware to prevent photodegradation .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
S18327 (1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}-3-phenylimidazolin-2-one)
- Structural Differences: S18327 replaces the pyrido-pyrimidinone core with an imidazolinone ring, reducing molecular complexity but retaining the benzisoxazole-piperidine-ethyl backbone .
- Pharmacological Profile :
- Binding Affinity : High affinity for α1-/α2-adrenergic receptors (Ki < 10 nM) and moderate D2/5-HT2A affinity (Ki ~20–50 nM) .
- Efficacy : Demonstrates clozapine-like antipsychotic activity in rodent models (e.g., inhibition of phencyclidine-induced hyperlocomotion) but with lower histaminic/muscarinic receptor interaction, minimizing metabolic side effects .
Ocaperidone (3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl}-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one)
- Structural Differences: Features a dimethyl-substituted pyrido-pyrimidinone core, enhancing lipophilicity and metabolic stability .
- Crystallography : The piperidine ring adopts a chair conformation with site disorder, similar to the target compound, but with distinct packing interactions due to methyl substitutions .
Paliperidone (9-Hydroxy Analog)
- Structural Differences: Introduces a hydroxyl group at position 9 of the pyrido-pyrimidinone ring, improving water solubility and enabling extended-release formulations .
- Pharmacokinetics : Reduced CYP2D6 metabolism compared to risperidone, its parent compound, due to steric hindrance from the hydroxyl group .
Pharmacological Comparison
Key Findings :
Activité Biologique
The compound 3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 1329796-66-8) is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 615.71 g/mol. The structure includes multiple functional groups that contribute to its biological activity:
- Piperidine and Benzoyl Fragments : These components are often associated with neuroactive properties and have been shown to interact with various receptors in the central nervous system (CNS) .
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : The benzisoxazole moiety is known for its anticancer properties. Studies have shown that compounds containing this structure can inhibit cell growth in various cancer cell lines . For instance, derivatives of benzisoxazole have demonstrated significant cytotoxicity against breast and colorectal cancer cells.
- Neuroprotective Effects : The piperidine fragment is linked to neuroprotective effects in models of neurodegenerative diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory properties and protect neuronal cells from apoptosis .
- Potential Antidepressant Activity : Some studies suggest that derivatives with similar scaffolds exhibit antidepressant-like effects in animal models. This may be attributed to their ability to modulate neurotransmitter systems .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in synaptic clefts .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various benzisoxazole derivatives, including our compound of interest. The results indicated IC50 values ranging from 7.9 µM to 92 µM against human breast cancer cells. The study concluded that modifications in the benzoyl group significantly enhance cytotoxic activity .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of piperidine-containing compounds. Using an in vivo model of neurodegeneration, it was found that treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to controls .
Data Table: Biological Activities
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions with critical challenges in cyclization and regioselectivity. A validated approach (from risperidone/paliperidone analogues) involves:
- Intermediate preparation : Use of 3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (VII) and a benzoisoxazole-containing pentane derivative (VIII) for N-alkylation .
- Cyclization : Intramolecular cyclization to form the isoxazole ring under controlled pH and temperature to avoid side reactions.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product.
Methodological emphasis should be placed on monitoring reaction progress via HPLC-MS and optimizing solvent systems to enhance yield (typically 40-60% in patent routes) .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- NMR : - and -NMR to confirm proton environments (e.g., distinguishing piperidine methylene protons at δ 2.5–3.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. For example, paliperidone (a structural analogue) exhibits hydrogen bonding between the hydroxy group and pyrimidinone oxygen, influencing crystal packing .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 453.2 for CHFNO) .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes and predict regioselectivity?
- Reaction path searching : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for cyclization steps .
- Solvent effects : COSMO-RS simulations to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
- Machine learning : Train models on existing reaction data (e.g., yields from ES2006888 and ES2074966 patents) to recommend optimal conditions (temperature, catalyst loading) .
Q. How can researchers resolve contradictions in reported synthetic yields across literature?
- Variable analysis : Compare patents (e.g., ES2074966 vs. ES2006888) to identify critical parameters:
- Design of Experiments (DoE) : Apply factorial design to test interactions between temperature, solvent, and catalyst concentration .
Q. What are the implications of fluorine substitution on molecular stability and bioactivity?
- Stability : Fluorine at the benzisoxazole ring (C-6 position) enhances metabolic resistance due to strong C-F bond polarization, as observed in paliperidone .
- Crystal packing : Fluorine participates in weak C–H···F interactions, reducing solubility but improving thermal stability (melting point >200°C) .
- Receptor binding : Molecular docking studies (e.g., with dopamine D receptors) suggest fluorine’s electronegativity enhances π-stacking with aromatic residues .
Q. How can researchers validate the compound’s metabolic pathways in preclinical models?
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to identify primary metabolites via LC-MS/MS.
- Isotope labeling : Synthesize -labeled analogues to track metabolic fate in vivo .
- CYP inhibition screening : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Methodological Resources
- Synthetic protocols : Refer to Ferrer International’s patented N-alkylation and cyclization methods .
- Crystallography : Use CCDC deposition tools for structural validation (e.g., CCDC 854343 for paliperidone) .
- Computational tools : ICReDD’s reaction path search software for optimizing reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
